molecular formula C23H19N3O2 B2934514 (Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 1241694-52-9

(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide

Cat. No.: B2934514
CAS No.: 1241694-52-9
M. Wt: 369.424
InChI Key: TVZPWDGZHKJRDR-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is a synthetic chemical compound supplied for laboratory research purposes. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the available scientific literature and conduct their own characterization studies to determine this compound's specific mechanism of action, physicochemical properties, and potential applications in areas such as [e.g., kinase inhibition, oncology, neuroscience]. For specific data on solubility, stability, and storage conditions, please contact our technical support team.

Properties

IUPAC Name

(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-17-6-4-9-21(12-17)26-23(27)20(14-24)13-19-8-2-3-10-22(19)28-16-18-7-5-11-25-15-18/h2-13,15H,16H2,1H3,(H,26,27)/b20-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZPWDGZHKJRDR-MOSHPQCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CN=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC3=CN=CC=C3)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is a synthetic compound with potential biological activities. Its structure includes a cyano group, aromatic rings, and a pyridine derivative, which contribute to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C22H22N3O2, and it features a unique combination of functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in various signaling pathways related to cell growth and proliferation.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit antimicrobial activity against various microbial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic functions.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Cytotoxicity and Cancer Research

Investigations into the cytotoxic effects of this compound on cancer cell lines have yielded promising results. The compound demonstrates selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Activity : In a study evaluating various derivatives for antimicrobial efficacy, this compound was found to inhibit the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • Anti-inflammatory Study : A cellular assay demonstrated that treatment with the compound reduced TNF-alpha levels by approximately 40% in lipopolysaccharide-stimulated macrophages, indicating significant anti-inflammatory potential.
  • Cytotoxicity Evaluation : In vitro tests against MCF-7 breast cancer cells revealed an IC50 value of 25 µM, suggesting effective inhibition of cell proliferation compared to untreated controls.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructureBiological ActivityIC50 (µM)
Compound ASimilarAntimicrobial30
Compound BSimilarCytotoxic20
This compound Unique Antimicrobial, Anti-inflammatory, Cytotoxic 25

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related cyanoenamides, emphasizing substituent variations, molecular properties, and synthesis insights.

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Phenyl Ring N-Substituent Molecular Formula Molecular Weight Key Features Reference
(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide 2-(pyridin-3-ylmethoxy) 3-methylphenyl C23H19N3O2 377.4 (calc.) Pyridine ring enhances polarity; Z-configuration stabilizes planar geometry.
(Z)-2-cyano-N-(3-methylphenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide 2,4,5-trimethyl 3-methylphenyl C20H20N2O 304.4 Hydrophobic methyl groups reduce solubility; simpler aromatic system.
N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide 2-pyridylmethoxy (para-Cl) C15H11ClN3O2 308.7 (calc.) Chlorine atom increases electrophilicity; pyridylmethoxy at C3.
(Z)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-[4-methoxy-3-(3-trifluoromethylbenzyloxy)phenyl]prop-2-enamide 4-methoxy-3-(3-trifluoromethylbenzyloxy) 1,3-benzodioxol-5-yl C27H20F3N3O5 523.5 (calc.) Trifluoromethyl group enhances metabolic stability; benzodioxole increases lipophilicity.
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide 3-bromo-4-hydroxy-5-methoxy 2,5-dichlorophenyl C17H11BrCl2N2O3 442.1 Bromine and chlorine substituents may enhance halogen bonding; phenolic -OH enables H-bonding.

Key Observations:

The trifluoromethylbenzyloxy substituent in significantly increases molecular weight (523.5 Da) and lipophilicity, which may affect pharmacokinetics.

Synthetic Accessibility :

  • Compounds with electron-withdrawing groups (e.g., -Cl, -Br) often require careful optimization of substitution reactions (e.g., uses Fe powder for nitro reduction under acidic conditions) .

Stereochemical Considerations :

  • All compared compounds retain the Z-configuration, critical for maintaining planarity and conjugation across the α,β-unsaturated system. This feature is linked to enhanced stability and interaction with biological targets.

Functional Group Diversity :

  • The 1,3-benzodioxol-5-yl group in and 2,5-dichlorophenyl in demonstrate how N-substituents modulate electronic and steric profiles, influencing binding affinity in hypothetical receptor models.

Q & A

Q. What are the optimal synthetic routes for (Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via substitution, reduction, and condensation reactions. For example, substitution of nitro groups under alkaline conditions (e.g., using 2-pyridinemethanol and 3-chloro-4-fluoronitrobenzene) followed by iron powder reduction under acidic conditions yields intermediates, which are then condensed with cyanoacetic acid using a condensing agent . Optimization involves Design of Experiments (DoE) to evaluate variables like temperature, pH, and catalyst loading. Techniques such as HPLC tracking and kinetic studies ensure reproducibility and scalability .

Q. Which analytical techniques are most effective for characterizing the structural purity and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and Z-configuration via coupling constants (e.g., olefinic protons).
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in related enamide crystal structures (e.g., monoclinic P21/n space group with β = 109.987°) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., theoretical vs. observed m/z).
  • InChI/SMILES : Cross-referencing with databases like PubChem ensures structural alignment .

Q. How can researchers evaluate the compound’s in vitro antioxidant and anti-inflammatory activities?

  • Methodological Answer :
  • Antioxidant Assays : Use DPPH radical scavenging and FRAP assays to quantify electron-donating capacity. IC50 values are compared to standards like ascorbic acid .
  • Anti-inflammatory Models : Employ carrageenan-induced rat paw edema to measure inhibition of prostaglandin synthesis. Histopathological analysis and cytokine profiling (e.g., IL-6, TNF-α) provide mechanistic insights .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodological Answer :
  • Standardized Protocols : Ensure consistent cell lines (e.g., RAW 264.7 macrophages) and assay conditions (e.g., serum concentration, incubation time).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. cyano groups) across studies to identify outliers .
  • Orthogonal Validation : Confirm bioactivity using alternative assays (e.g., kinase inhibition vs. ROS scavenging) .

Q. How can computational modeling predict the compound’s binding affinity to therapeutic targets like kinases or GPCRs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Models : Leverage datasets from PubChem BioAssay to correlate electronic descriptors (e.g., logP, polar surface area) with activity .

Q. What experimental designs are critical for studying the compound’s isomer-specific activity (Z vs. E configuration)?

  • Methodological Answer :
  • Chiral Chromatography : Use HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to separate isomers.
  • Bioactivity Comparison : Test isolated Z and E isomers in parallel assays (e.g., antimicrobial disk diffusion).
  • Vibrational Circular Dichroism (VCD) : Confirm configuration via IR spectra correlated with DFT calculations .

Q. How can researchers address challenges in scaling up synthesis from milligram to gram quantities?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
  • Purification Optimization : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane mixtures) .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

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